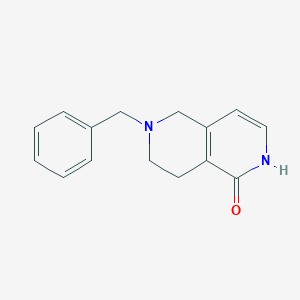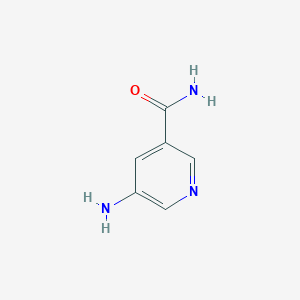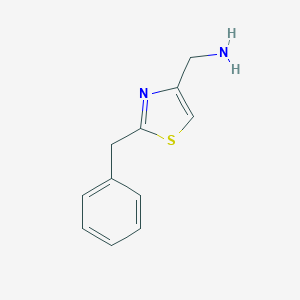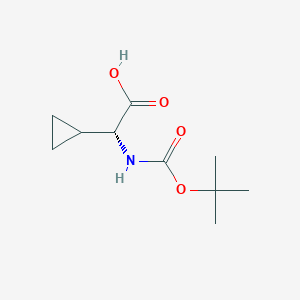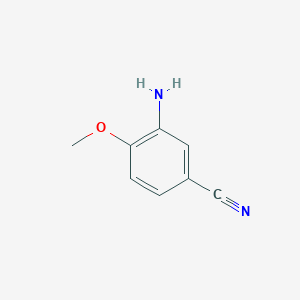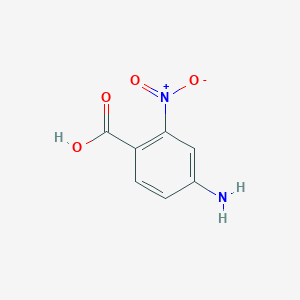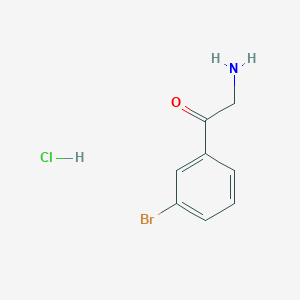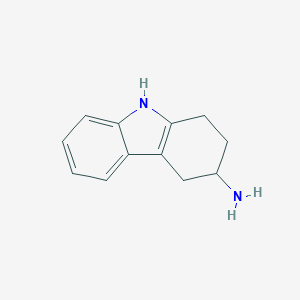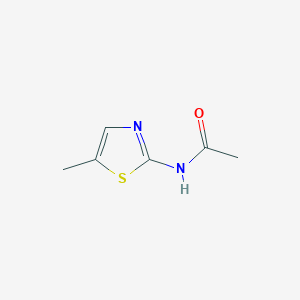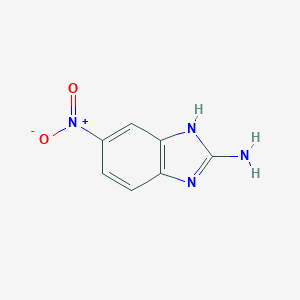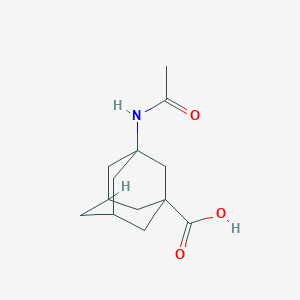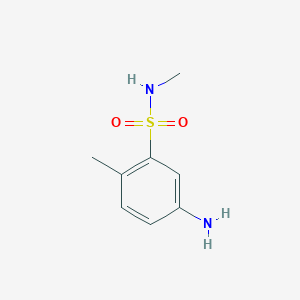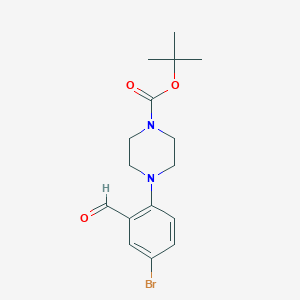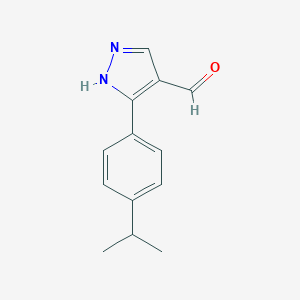
3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde
説明
3-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde (IPPC) is an aldehyde compound that has been studied for its potential applications in various scientific research areas. It is a colorless, odorless solid with a melting point of 99-101 °C and a boiling point of 259-260 °C. IPPC has been studied for its potential use as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor in the synthesis of other compounds. Additionally, IPPC has been investigated for its ability to act as a bioactive compound, with potential applications in pharmacology, toxicology, and biochemistry.
科学的研究の応用
Synthesis and Anticonvulsant Applications
A study by Viveka et al. (2015) demonstrates the synthesis of new compounds starting from a similar chemical structure, 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. These compounds were synthesized using the Knoevenagel condensation reaction, aiming to create structures with anticonvulsant and analgesic activities. The synthesized molecules showed potent anticonvulsant activity and significant analgesic activity without displaying toxicity (Viveka et al., 2015).
Environmentally Benign Synthesis
Hangarge and Shingare (2003) conducted a study focusing on the condensation of 1,3-diphenyl-1H-pyrazole-3-carbaldehydes with 3-methyl-1-phenylpyrazolin-5-(4H-)-one in an ionic liquid, resulting in high yields at room temperature. This study highlights an environmentally friendly approach to synthesizing compounds related to 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde (Hangarge & Shingare, 2003).
Antimicrobial Activity
A 2020 study by Hamed et al. focused on synthesizing heteroaryl pyrazole derivatives and reacting them with chitosan to form Schiff bases. These bases showed antimicrobial activity against various bacterial and fungal strains, demonstrating the potential of these compounds in biological applications (Hamed et al., 2020).
Crystallographic and Spectroscopic Investigations
Prasath et al. (2015) synthesized new quinolinyl chalcones containing a pyrazole group, similar to 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde, and characterized them using spectroscopic methods and X-ray crystallography. These compounds showed promising anti-microbial properties and moderate anti-oxidant activity (Prasath et al., 2015).
Antioxidant and Anti-inflammatory Activity
Sudha et al. (2021) synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluated their antioxidant and anti-inflammatory activities. This study demonstrates the potential of compounds structurally related to 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde in therapeutic applications (Sudha, Subbaiah, & Mahalakshmi, 2021).
特性
IUPAC Name |
5-(4-propan-2-ylphenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9(2)10-3-5-11(6-4-10)13-12(8-16)7-14-15-13/h3-9H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGZHZKLNLXQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



